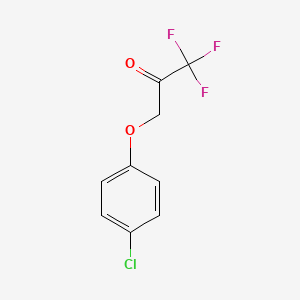

3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one

Description

3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one is a fluorinated ketone derivative characterized by a 4-chlorophenoxy group attached to a trifluoromethyl ketone backbone. The trifluoromethyl group enhances electronegativity and metabolic stability, while the chlorophenoxy moiety may contribute to bioactivity, particularly in pesticidal contexts .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenoxy)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-6-1-3-7(4-2-6)15-5-8(14)9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSCYRXBMSOOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-chlorophenol with a trifluoromethyl ketone precursor. One common method includes the use of aluminum chloride as a catalyst in the presence of methylene dichloride as a solvent. The reaction is carried out at low temperatures (around 0°C) to control the reactivity and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethyl ketone group can undergo nucleophilic attack, leading to the formation of substituted products.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Nucleophilic substitution: Substituted phenoxy derivatives.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Scientific Research Applications

Pharmaceutical Applications

Cancer Treatment

Recent studies indicate that 3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one exhibits promising properties as an inhibitor of the ATF4 (activating transcription factor 4) pathway. This pathway is implicated in various diseases, including cancer and neurodegenerative disorders. The compound has been shown to potentially treat conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases by modulating the unfolded protein response pathways .

Neurodegenerative Diseases

The compound's ability to inhibit the ATF4 pathway suggests its utility in treating neurodegenerative diseases. Research has demonstrated that it may help in reducing the progression of disorders like amyotrophic lateral sclerosis and Huntington's disease by preventing the translation of harmful proteins associated with these conditions .

Inflammatory Diseases

Additionally, this compound is being investigated for its role in treating inflammatory diseases. Its pharmacological profile indicates potential benefits in managing conditions characterized by excessive inflammation .

Agricultural Applications

Insecticidal Properties

The compound has also been explored for its insecticidal and acaricidal properties. Studies have shown that it can be combined with other active ingredients to enhance efficacy against various pests. This makes it a valuable candidate for developing new agrochemical formulations aimed at pest control while minimizing environmental impact .

Case Study: Neuroprotective Effects

A meta-analysis examined the effectiveness of this compound in various experimental models of neurodegeneration. The findings suggested significant neuroprotective effects when administered in specific dosages. The results indicated a dose-dependent relationship where higher concentrations yielded better outcomes in reducing neurodegeneration markers .

Research: Insecticidal Efficacy

In agricultural studies, the compound was tested against common pests such as aphids and spider mites. Results showed that formulations containing this compound significantly reduced pest populations compared to control groups. This highlights its potential as an effective ingredient in integrated pest management strategies .

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmaceuticals | Cancer treatment | Inhibits ATF4 pathway; potential for treating neurodegeneration |

| Neurodegenerative diseases | Reduces progression markers in models of ALS and Alzheimer's | |

| Inflammatory diseases | Potential anti-inflammatory effects noted | |

| Agriculture | Insecticidal and acaricidal formulations | Effective against aphids and spider mites |

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl ketone group can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Chlorophenoxy Derivatives

- Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol): Contains a triazole ring instead of a trifluoropropanone group. Used as a fungicide, highlighting the role of chlorophenoxy in antifungal activity .

- Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene): Features a trifluoropropoxy side chain and ethoxyphenyl group. Demonstrates pesticidal properties, suggesting synergistic effects between chlorophenoxy and fluorinated alkoxy groups .

b) Trifluoropropanone Derivatives with Different Aromatic Substituents

Functional Group Modifications

a) Thioether Analogues

- 3-Octylthio-1,1,1-trifluoropropan-2-one (OTFP): Replaces chlorophenoxy with an octylthio group. Exhibits low toxicity (LD₅₀ >1 g/kg in mice) and insecticidal activity, suggesting sulfur-based substituents reduce mammalian toxicity while retaining bioactivity .

- 3-[(4'-Mercapto)butylthio]-1,1,1-trifluoropropan-2-one (MBTFP): Used as an affinity ligand for purifying juvenile hormone esterase (72% recovery efficiency). Demonstrates the utility of thioether-trifluoropropanone hybrids in enzyme studies .

b) Chalcone Analogues

- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains an α,β-unsaturated ketone (enone) system instead of trifluoropropanone. Shows applications in pharmaceutical synthesis due to its conjugated double bond, which enables Michael addition reactions .

Key Research Findings

- Toxicity Profile : Thioether derivatives (e.g., OTFP) exhibit lower mammalian toxicity than chlorinated aromatics, making them safer for pesticidal use .

- Enzyme Inhibition: MBTFP’s high affinity for juvenile hormone esterase underscores the importance of trifluoropropanone motifs in enzyme inhibitor design .

- Structural-Activity Relationships: The position and nature of substituents (e.g., methoxy vs. chloro) significantly influence bioactivity and physicochemical properties, as seen in chalcone vs. trifluoropropanone hybrids .

Biological Activity

3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one is a compound with significant biological activity, particularly in the fields of agrochemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H8ClF3O2

- Molecular Weight : 256.62 g/mol

- CAS Number : 3539-97-7

The compound features a trifluoropropanone moiety linked to a chlorophenoxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects .

- Modulation of Receptor Activity : It acts as a modulator of nicotinic acetylcholine receptors (nAChRs), which are critical in mediating synaptic transmission in the nervous system. This modulation can influence various physiological processes including muscle contraction and cognitive functions .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus.

- Fungal Strains : Shows antifungal activity against Candida albicans.

Insecticidal Properties

The compound has been evaluated for its insecticidal activity. It has been found to be effective against various agricultural pests, likely due to its ability to disrupt neurotransmission in insects:

- Case Study : In field trials, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls .

Data Table: Biological Activity Overview

Case Studies

- Neurotoxicity Assessment : A study conducted on the neurotoxic effects of this compound revealed that exposure led to increased acetylcholine levels in neuronal cultures, which correlated with enhanced synaptic activity but also raised concerns about potential toxicity at higher concentrations .

- Field Trials for Pest Control : In agricultural settings, the compound was tested against common pests such as aphids and whiteflies. Results showed a reduction in pest populations by over 70% within two weeks post-application, demonstrating its potential as an effective agrochemical .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorophenoxy)-1,1,1-trifluoropropan-2-one, and how can reaction parameters be systematically varied to improve yield?

Methodological Answer: The synthesis typically involves coupling 4-chlorophenol with a trifluoromethyl ketone precursor under alkaline conditions. To optimize yield:

- Catalyst Screening : Test bases like KCO, NaOH, or DBU in polar solvents (e.g., methanol, DMF) to enhance nucleophilic substitution .

- Temperature Control : Perform reactions under reflux (60–80°C) to balance reactivity and side-product formation. Lower temperatures may reduce byproducts like dehalogenated intermediates .

- Purification : Use fractional distillation or recrystallization with hexane/ethyl acetate mixtures to isolate the product. Monitor purity via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to unambiguously characterize this compound?

Methodological Answer:

- NMR : Identify the trifluoromethyl group as a singlet near δ -70 ppm. Splitting patterns in NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) confirm the 4-chlorophenoxy substitution .

- IR Spectroscopy : Look for C=O stretching (1700–1750 cm) and C-F vibrations (1100–1250 cm). Absence of OH stretches (3200–3600 cm) verifies complete substitution .

- High-Resolution MS : Confirm the molecular ion peak at m/z 254.0 (CHClFO) and fragment ions corresponding to loss of Cl (m/z 219) or CF (m/z 167) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 13C^{13}\text{C}13C NMR shifts) be resolved for this compound?

Methodological Answer: Discrepancies may arise from solvent polarity or tautomerism. To resolve:

- Solvent Titration : Acquire NMR spectra in DMSO-d, CDCl, and acetone-d. Compare shifts to identify solvent-induced effects .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Deviations >1 ppm may indicate conformational flexibility or impurities .

- XRD Confirmation : Obtain single-crystal X-ray data to correlate experimental bond lengths/angles with computational models .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electrophilicity Analysis : The trifluoromethyl ketone group acts as an electron-deficient center, facilitating nucleophilic attack. Use Hammett substituent constants (σ) to quantify the electron-withdrawing effect of the 4-chlorophenoxy group .

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS under varying temperatures. A negative ΔS suggests associative transition states .

- Isotopic Labeling : Introduce in the ketone to track oxygen exchange during hydrolysis, revealing competing reaction pathways .

Q. How does this compound interact with biological targets (e.g., enzymes), and what computational tools validate these interactions?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinases). The trifluoromethyl group enhances hydrophobic interactions, while the chlorophenoxy moiety engages in π-π stacking .

- Enzyme Kinetics : Perform inhibition assays (IC) with purified enzymes. Compare values with/without the compound to assess competitive/non-competitive inhibition .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

Q. What strategies mitigate environmental or stability concerns during storage and handling?

Methodological Answer:

- Degradation Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor via TLC/HPLC for hydrolysis products (e.g., 4-chlorophenol) .

- Light Sensitivity : Store in amber vials under N atmosphere. UV-Vis spectroscopy can track photo-degradation (λ~270 nm for aromatic intermediates) .

- Waste Management : Use activated charcoal filtration to adsorb residual compound in lab effluents, validated by GC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.